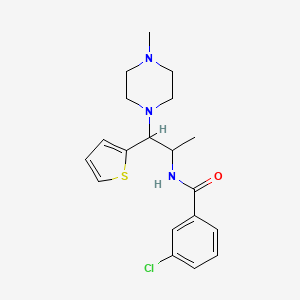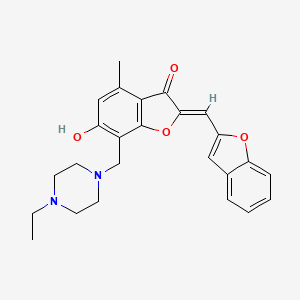![molecular formula C17H10Cl2N4 B2707623 2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 860610-16-8](/img/structure/B2707623.png)
2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
作用机制
Target of Action
The primary target of the compound 2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key player in the regulation of cell growth and differentiation .
Mode of Action
This compound interacts with EGFR-TK, inhibiting its activity . This inhibition disrupts the normal signaling pathways, leading to a decrease in cell proliferation .
Biochemical Pathways
The inhibition of EGFR-TK by this compound affects multiple biochemical pathways. It primarily impacts the downstream signaling pathways of EGFR, including the PI3K/AKT and MAPK pathways . These pathways are crucial for cell survival, growth, and proliferation .
Pharmacokinetics
It is known that the compound exhibits significant inhibitory activities with ic50 values in the low micromolar range . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of this compound is a decrease in cell proliferation . The compound has been found to induce cell cycle arrest at the S phase, leading to an increase in pre-G cell population . It also increases the percentage of apoptotic cells in a time-dependent manner .
生化分析
Biochemical Properties
2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has shown significant inhibitory activities against EGFR tyrosine kinase . The nature of these interactions is often characterized by binding to the active sites of these biomolecules, thereby modulating their function.
Cellular Effects
In cellular contexts, this compound has demonstrated broad-spectrum cytotoxic activity against a panel of 60 cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to inhibit the P-glycoprotein by 0.301 and 0.449 fold in comparison to the control .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various electrophilic reagents. One common method includes the reaction of 3,4-dichlorophenylhydrazine with 2-pyridinecarboxaldehyde under acidic conditions to form the intermediate hydrazone, which then cyclizes to form the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods often employ high-yielding and scalable processes. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency. The use of catalysts, such as iodine or transition metals, can also enhance the reaction rates and yields .
化学反应分析
Types of Reactions
2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学研究应用
2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling.
Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties
相似化合物的比较
Similar Compounds
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative agent with similar structural features.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Uniqueness
2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the dichlorophenyl and pyridinyl groups enhances its binding affinity and selectivity towards certain molecular targets, making it a promising candidate for drug development .
属性
IUPAC Name |
2-(3,4-dichlorophenyl)-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4/c18-12-5-4-11(9-13(12)19)15-10-17-21-8-6-16(23(17)22-15)14-3-1-2-7-20-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIZGWJJWOIFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC3=CC(=NN23)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-benzyl-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2707540.png)
![prop-2-en-1-yl 5-[4-(methoxycarbonyl)phenyl]-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2707542.png)
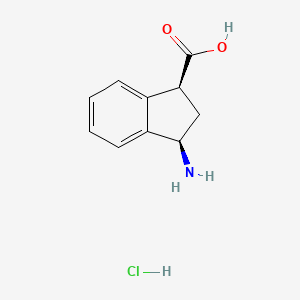
![3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2707547.png)
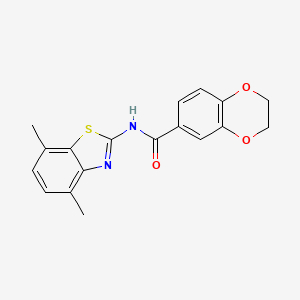
![6-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2707550.png)
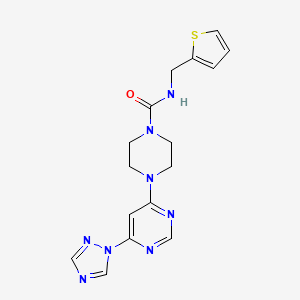
![N-(3-chlorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2707552.png)

![N-[3-Oxo-3-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propyl]prop-2-enamide](/img/structure/B2707555.png)
![4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2707556.png)
